molecular formula C14H19FN2O4S B2966735 2-acetamido-N-(5-fluoro-2-methylphenyl)-4-(methylsulfonyl)butanamide CAS No. 1043417-56-6

2-acetamido-N-(5-fluoro-2-methylphenyl)-4-(methylsulfonyl)butanamide

Cat. No. B2966735
CAS RN: 1043417-56-6
M. Wt: 330.37
InChI Key: VEUVBHCFTFRASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetamido-N-(5-fluoro-2-methylphenyl)-4-(methylsulfonyl)butanamide, also known as AFMB, is a chemical compound that has gained attention in the scientific community due to its potential use in medical research. AFMB is a small molecule inhibitor that has been shown to have promising effects on various biological pathways. In

Mechanism of Action

2-acetamido-N-(5-fluoro-2-methylphenyl)-4-(methylsulfonyl)butanamide works by inhibiting the activity of a specific enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are molecules that play a role in various physiological processes such as pain sensation and inflammation. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. As mentioned earlier, this compound increases the levels of endocannabinoids in the body, leading to pain relief and anti-inflammatory effects. Additionally, this compound has been found to have potential use in the treatment of anxiety and depression, as endocannabinoids have been shown to play a role in mood regulation.

Advantages and Limitations for Lab Experiments

2-acetamido-N-(5-fluoro-2-methylphenyl)-4-(methylsulfonyl)butanamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to administer and study. Additionally, this compound has been found to have high selectivity for FAAH, making it a specific inhibitor for this enzyme. However, this compound also has limitations. It has been found to have low solubility in water, making it difficult to administer in some experiments. Additionally, this compound has been found to have low bioavailability, meaning that it may not be effective in certain biological systems.

Future Directions

There are several future directions for the study of 2-acetamido-N-(5-fluoro-2-methylphenyl)-4-(methylsulfonyl)butanamide. One potential direction is the development of more potent and selective inhibitors of FAAH. Additionally, this compound could be studied in combination with other drugs to determine potential synergistic effects. Finally, the use of this compound in the treatment of various diseases such as cancer and inflammatory diseases could be further explored.

Synthesis Methods

The synthesis of 2-acetamido-N-(5-fluoro-2-methylphenyl)-4-(methylsulfonyl)butanamide involves the reaction of 5-fluoro-2-methylbenzoic acid with thionyl chloride to form 5-fluoro-2-methylbenzoyl chloride. This intermediate is then reacted with N-(2-aminoethyl)acetamide and sodium hydride to form the desired product, this compound.

Scientific Research Applications

2-acetamido-N-(5-fluoro-2-methylphenyl)-4-(methylsulfonyl)butanamide has been found to have potential use in various scientific research applications. One such application is in the study of cancer. This compound has been shown to inhibit the growth of cancer cells by targeting specific biological pathways. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-acetamido-N-(5-fluoro-2-methylphenyl)-4-methylsulfonylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O4S/c1-9-4-5-11(15)8-13(9)17-14(19)12(16-10(2)18)6-7-22(3,20)21/h4-5,8,12H,6-7H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUVBHCFTFRASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C(CCS(=O)(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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